

"Di-tert-butyl adipate" IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Di-tert-butyl adipate*

Cat. No.: *B3114593*

[Get Quote](#)

An In-Depth Technical Guide to **Di-tert-butyl Adipate** for Researchers, Scientists, and Drug Development Professionals

Introduction

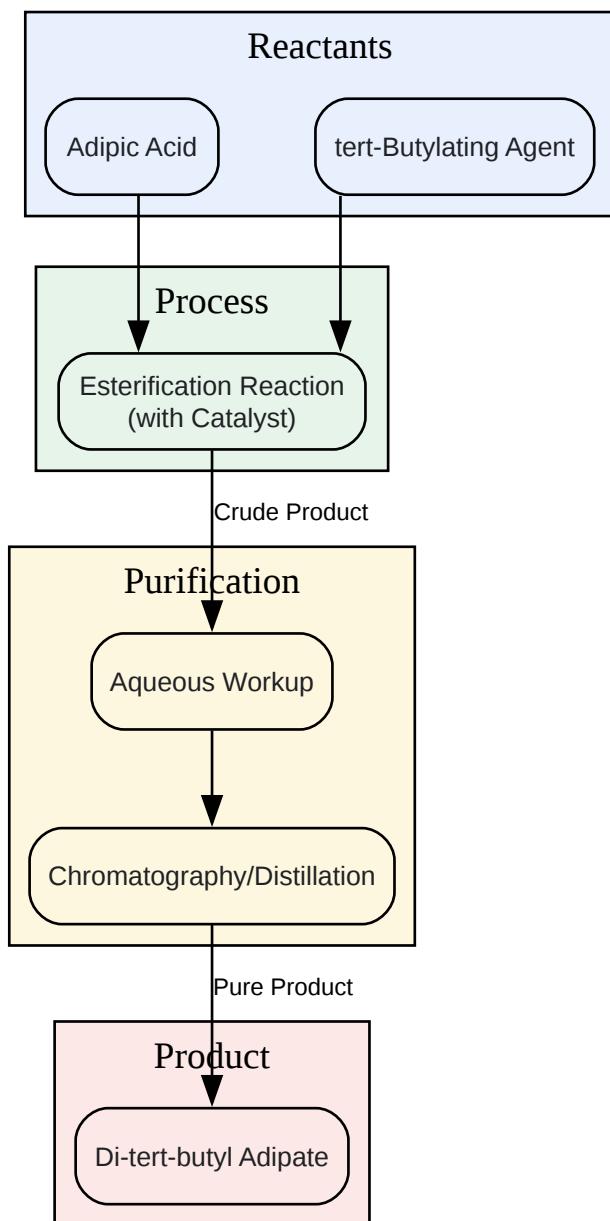
Di-tert-butyl adipate, a diester of adipic acid and tert-butanol, is a chemical compound with growing significance in various scientific fields, particularly in organic synthesis and pharmaceutical sciences. Its unique structural characteristics, conferred by the bulky tert-butyl groups, impart distinct physical and chemical properties that are leveraged in specialized applications. This guide provides a comprehensive overview of **di-tert-butyl adipate**, focusing on its nomenclature, synthesis, and key applications in research and drug development.

IUPAC Nomenclature and Chemical Structure

The formal identification of a chemical compound is crucial for unambiguous scientific communication. According to the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for **di-tert-butyl adipate** is ditert-butyl hexanedioate^[1].

The structure consists of a central six-carbon dicarboxylic acid backbone, hexanedioic acid (commonly known as adipic acid), where the carboxylic acid protons are replaced by tert-butyl groups.

Key Structural Identifiers:


Identifier	Value
IUPAC Name	ditert-butyl hexanedioate[1]
Common Name	Di-tert-butyl adipate
Molecular Formula	C14H26O4[1]
Molecular Weight	258.36 g/mol [2]
CAS Number	20270-53-5[2]
SMILES	CC(C)(C)OC(=O)CCCCC(=O)OC(C)(C)C[1]

Synthesis of Di-tert-butyl Adipate

The synthesis of **di-tert-butyl adipate** primarily involves the esterification of adipic acid with a tert-butylation agent. The bulky nature of the tert-butyl group presents steric hindrance, making the esterification more challenging than with less hindered alcohols. Several methods have been developed to achieve this transformation efficiently.

General Synthesis Workflow

The overarching principle in the synthesis of **di-tert-butyl adipate** is the reaction of adipic acid with a source of tert-butyl groups under conditions that favor ester formation. A generalized workflow is depicted below:

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **di-tert-butyl adipate**.

Key Synthesis Methodologies

A traditional approach involves the direct esterification of adipic acid with tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically driven to completion by removing water, often through azeotropic distillation.

Protocol:

- To a solution of adipic acid in a suitable solvent (e.g., toluene), add an excess of tert-butanol.
- Carefully add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
- Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture and quench with a basic aqueous solution (e.g., saturated sodium bicarbonate).
- Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography.

The causality behind using excess tert-butanol and removing water is Le Chatelier's principle; this drives the equilibrium towards the formation of the ester, maximizing the yield.

Another common method involves the reaction of adipic acid with isobutylene gas in the presence of a strong acid catalyst. This method avoids the formation of water as a byproduct.

Protocol:

- Dissolve adipic acid in a suitable solvent (e.g., dichloromethane or diethyl ether).
- Add a catalytic amount of a strong acid, such as sulfuric acid or an acidic ion-exchange resin.
- Bubble isobutylene gas through the solution at a controlled rate.
- Maintain the reaction temperature, as the reaction can be exothermic.
- Monitor the reaction until the starting material is consumed.

- Upon completion, neutralize the catalyst, for example, by washing with a basic solution if a liquid acid catalyst was used, or by simple filtration if a solid resin was used.
- Purify the product as described in the previous method.

This protocol is self-validating as the reaction progress can be easily monitored by the uptake of isobutylene or by analyzing aliquots of the reaction mixture.

Recent advancements in organic synthesis have led to the development of more efficient and milder methods for tert-butylation of carboxylic acids. For instance, the use of bis(trifluoromethanesulfonyl)imide (Tf_2NH) as a catalyst in tert-butyl acetate (which acts as both the solvent and the tert-butylation agent) has been shown to be a powerful method for the synthesis of tert-butyl esters from carboxylic acids^{[3][4][5][6][7]}. This method often proceeds faster and in higher yields compared to traditional methods^{[3][4][5][6][7]}.

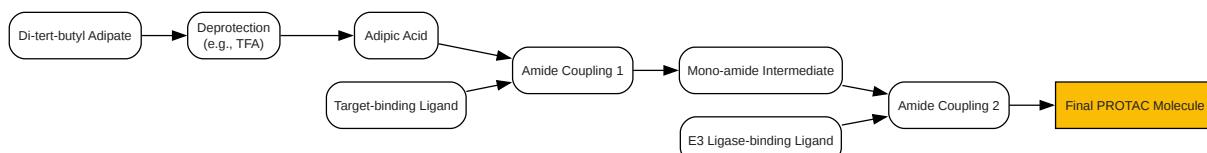
Applications in Drug Development and Research

The unique properties of **di-tert-butyl adipate** make it a valuable tool in pharmaceutical and scientific research.

Plasticizer in Pharmaceutical Formulations

Plasticizers are additives that increase the flexibility and durability of materials^{[8][9][10][11]}. In the pharmaceutical industry, they are crucial excipients in the formulation of various dosage forms, such as tablet coatings, transdermal patches, and oral films^{[8][9][11]}. While dibutyl adipate is more commonly cited as a plasticizer in cosmetic and some pharmaceutical applications^[12], the principles of plasticization are applicable to **di-tert-butyl adipate**. The bulky tert-butyl groups can effectively separate polymer chains, reducing the glass transition temperature and imparting flexibility.

Mechanism of Plasticization:


Caption: **Di-tert-butyl adipate** molecules intersperse between polymer chains, increasing flexibility.

Linker in Proteolysis-Targeting Chimeras (PROTACs)

A significant and advanced application of **di-tert-butyl adipate** is in the field of targeted protein degradation. It can be used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs)[2]. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome[2].

The adipate backbone provides a flexible and synthetically versatile scaffold for connecting the target-binding ligand and the E3 ligase-binding ligand. The tert-butyl ester groups serve as protecting groups for the carboxylic acids, which can be deprotected under acidic conditions to reveal the carboxylic acids for further conjugation.

Role in PROTAC Synthesis:

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for incorporating **di-tert-butyl adipate** as a linker in PROTACs.

Conclusion

Di-tert-butyl adipate, or ditert-butyl hexanedioate, is more than just a simple diester. Its synthesis, while requiring specific conditions to overcome steric hindrance, is achievable through various established and modern methods. For drug development professionals and researchers, its utility as a plasticizer in advanced drug delivery systems and, more critically, as a versatile linker in the burgeoning field of PROTACs, highlights its importance. A thorough understanding of its chemical properties and synthetic accessibility is key to leveraging this compound in innovative scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Di-tert-butyl adipate | C14H26O4 | CID 13082808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 4. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 5. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. citedrive.com [citedrive.com]
- 8. crpsonline.com [crpsonline.com]
- 9. Plasticizer Excipients - Protheragen [protheragen.ai]
- 10. researchgate.net [researchgate.net]
- 11. Plasticizer Excipients - CD Formulation [formulationbio.com]
- 12. Dibutyl Adipate | C14H26O4 | CID 7784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Di-tert-butyl adipate" IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3114593#di-tert-butyl-adipate-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com